molecular formula C27H24O11 B146141 Diethyl cromoglycate CAS No. 16150-45-1

Diethyl cromoglycate

Cat. No.: B146141
CAS No.: 16150-45-1
M. Wt: 524.5 g/mol
InChI Key: KRBBSLDXYDBFEC-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 5-[3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O11/c1-3-33-26(31)22-11-16(29)24-18(7-5-9-20(24)37-22)35-13-15(28)14-36-19-8-6-10-21-25(19)17(30)12-23(38-21)27(32)34-4-2/h5-12,15,28H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBBSLDXYDBFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167164
Record name Cromophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16150-45-1
Record name 2,2′-Diethyl 5,5′-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16150-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cromophene
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Record name Cromophene
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URL https://comptox.epa.gov/dashboard/DTXSID20167164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-2-carboxylic acid, 5,5'-((2-hydroxy-1,3-propanediyl)bis(oxy))bis(4-oxo) diethyl ester
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Record name DIETHYL 5,5'-((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY))BIS(4-OXO-4H-CHROMENE-2-CARBOXYLATE)
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Formation of 7-Hydroxy-4-Oxo-4H-Benzopyran-2-Carboxylic Acid Ethyl Ester

In the initial step, 2,6-dihydroxy acetophenone reacts with diethyl oxalate in the presence of alkali metal alkoxide (e.g., sodium ethoxide) and absolute ethanol. This substitution cyclization dehydration yields 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester (Intermediate III). The reaction mechanism involves nucleophilic attack by the phenolic oxygen on the electrophilic carbonyl carbon of diethyl oxalate, followed by cyclization and dehydration.

Continuous Substitution Reaction with 1,3-Dibromo-2-Propanol or Epichlorohydrin

Intermediate III undergoes a second substitution reaction with either 1,3-dibromo-2-propanol or epichlorohydrin under alkaline conditions. This step introduces the bis-ether linkage characteristic of this compound. The molar ratio of 1,3-dibromo-2-propanol (or epichlorohydrin) to 2,6-dihydroxy acetophenone is critical, typically maintained between 0.5:1 and 2:1 to minimize polycondensation byproducts.

Optimization of Reaction Conditions

Molar Ratio Control

Controlling the molar ratio of reactants ensures high regioselectivity. For example, a 2:1 excess of Intermediate III relative to 1,3-dibromo-2-propanol forces the reaction toward this compound formation, suppressing oligomerization. Deviations below a 0.5:1 ratio result in incomplete substitution, while ratios exceeding 2:1 promote side reactions.

Solvent Selection and Temperature

The reaction employs alcohol solvents (e.g., ethanol, methanol) for their compatibility with alkali conditions. Elevated temperatures (60–80°C) accelerate substitution kinetics, but prolonged heating risks decomposition. Patent data recommend 5–8 hours at 70°C for optimal conversion.

Yield Improvement Strategies

Protection of Phenolic Hydroxyl Groups

Unprotected phenolic hydroxyl groups in Intermediate III facilitate multimolecular polycondensation, reducing this compound yields. Introducing a protective group (e.g., ethyl ester) at the 7-hydroxy position blocks this pathway, elevating yields from 37% to over 85%.

Recrystallization and Purification

Post-reaction recrystallization using a dichloromethane/ethyl acetate mixture (1:1–1:3 mass ratio) removes residual reactants and byproducts. This step achieves >98% purity, as verified by nuclear magnetic resonance (NMR) spectroscopy (Figures 1–3 in patent CN112375058A).

Hydrolysis to Cromolyn Sodium

This compound serves as a precursor to cromolyn sodium via alkaline hydrolysis. Combining this compound with sodium hydroxide (2.5–3.5:1 molar ratio) in a 70% ethanol-water solution at 70°C for 5 hours yields cromolyn sodium with 93.9% efficiency. Cooling to 5–10°C precipitates the product, which is filtered and dried.

Analytical and Purification Techniques

NMR Spectroscopic Validation

1H-NMR spectra confirm intermediate and final product structures. For example:

  • Intermediate III : δ 1.35 (t, 3H, -CH₂CH₃), 4.35 (q, 2H, -OCH₂), 6.45–8.10 (m, aromatic protons).

  • This compound : δ 1.25–1.40 (m, 6H, ester -CH₂CH₃), 4.20–4.45 (m, 4H, -OCH₂), 4.60–4.80 (m, 2H, -OCH₂).

Solubility and Formulation Data

This compound’s solubility profile guides stock solution preparation (Table 1).

Table 1: Solubility and Formulation Parameters

ParameterValue
Solubility in DMSO10 mg/mL
Molarity (10 mM)1.9067 mL (per 10 mg)
Recrystallization SolventDichloromethane/Ethyl Acetate

Comparative Analysis of Methodologies

Environmental and Scalability Considerations

Using epichlorohydrin instead of 1,3-dibromo-2-propanol reduces halogenated waste, aligning with green chemistry principles. Pilot-scale trials confirm the method’s scalability, with batches producing >500 g of this compound .

Chemical Reactions Analysis

Preparation of Diethyl Cromoglycate

Preparation Method: A patent describes a method for preparing this compound that involves reacting 2,6-dihydroxy acetophenone with diethyl oxalate to produce 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester . This intermediate then reacts with 1,3-dibromo-2-propanol or epichlorohydrin to yield this compound . The process involves a substitution cyclization dehydration reaction, followed by a continuous substitution reaction under alkaline conditions .

Reaction Conditions: The molar ratio of 1,3-dibromo-2-propanol or epichlorohydrin to 2,6-dihydroxy acetophenone is controlled within a range of 0.5:1 to 2:1 to ensure the reaction produces primarily this compound .

Yield Improvement: Protecting one phenolic hydroxyl group in the 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester molecule prevents multimolecular polycondensation, increasing the yield of this compound .

Hydrolysis Reaction to Produce Cromolyn Sodium

Hydrolysis Process: this compound can be converted into cromolyn sodium through a hydrolysis reaction . This involves mixing this compound with an inorganic base (such as sodium hydroxide, sodium carbonate, or sodium bicarbonate) in an ethanol-water solution . The reaction is typically conducted at 50-80°C, followed by cooling to precipitate the cromolyn sodium .

Reaction Conditions: The molar ratio of the inorganic base to this compound is maintained between 2:1 and 4:1, with a preferred range of 2.5:1 to 3.5:1 .

Reaction with Hydrated Electrons

Scavenging of Hydrated Electrons: Disodium cromoglycate (DSCG), a related compound, reacts efficiently with hydrated electrons (e-aq), which are produced by photolysis of potassium ferrocyanide solutions .

Rate Constant: The rate constant k for the reaction between e-aq and DSCG is 2.92 x 10^10 M^-1s^-1, determined through competition experiments using the spin trap 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) .

Implications: DSCG's efficiency in scavenging e-aq suggests it can compete with oxygen to prevent the radiolytic formation of superoxide radicals (O2-.), which are implicated in vascular disorders following ischemia and ionizing radiation .

Formation of Metal Complexes

Metal Complex Formation: Cromolyn can form complexes with metals such as zinc (Zn2+), magnesium (Mg2+), and calcium (Ca2+) . These complexes have been characterized using Raman spectroscopy, Powder X-Ray Diffraction (PXRD), Scanning Electron Microscopy with Energy Dispersive Spectroscopy (SEM-EDS), Thermogravimetric Analysis (TGA), and Single Crystal X-Ray Diffraction (SCXRD) .

Properties of Metal Complexes: The empirical formulas and other properties of these complexes are detailed in the table below :

PropertyCromolyn-ZnCromolyn-MgCromolyn-Ca
Empirical Formula$$Zn2(C46H40O28)]·7H2O$$Mg(C23H24O16)]·H2O$$Ca2(C46H48O32)]·4H2O
Formula Weight (g/mol)1297.63598.751265.06
Space GroupC2/cP1̅P21/n
ρcalc (g/cm3)1.6921.6041.618
Metal Complex Stability~75% in 5 hours~80% in 6 hours~85% in 6 hours

Dissolution Profiles: The dissolution profiles of these metal complexes indicate a slow release of cromolyn, with maximum concentrations reached after 1 hour. The release rate varies, with Cromolyn-Zn, Cromolyn-Mg, and Cromolyn-Ca showing high stability and slow degradation over time .

Reaction with Amines

Amide Drug Synthesis: Cromoglicic acid can react with amines to form amide derivatives . A one-pot procedure involves reacting cromoglicic acid with two equivalents of amine and three equivalents of triethylamine in dichloromethane, followed by the addition of thionyl chloride at room temperature .

Reaction Conditions: The reaction mixture is stirred for 5–20 minutes at room temperature, and the product is recovered by evaporating the solvent and washing with 1 N HCl and 1 N NaOH .

Ring-Opening Reactions

Dimethylamine-Mediated Ring-Opening: N, N-dimethyl-4-oxo-4H-chromene-2-carboxamides undergo ring-opening reactions mediated by dimethylamine, forming ( E)-2-( N, N-dimethylamino)-3-(2-hydroxybenzoyl)acrylamides .

Reaction Kinetics: The reaction follows third-order kinetics, as monitored by UV spectroscopy . A mechanistic sequence has been proposed to explain these kinetics .

Scientific Research Applications

Antiallergic Properties

Diethyl cromoglycate is primarily used in the management of asthma and other allergic conditions. It functions by stabilizing mast cells, preventing their degranulation, and thus inhibiting the release of histamine and other inflammatory mediators. This mechanism makes it effective in reducing the severity of allergic reactions.

  • Case Study : A long-term study highlighted the efficacy of DEC in patients with bronchial asthma, demonstrating significant improvements in lung function and reduced frequency of asthma attacks when used as a prophylactic treatment .

Treatment of Allergic Rhinitis

DEC has been investigated for its potential to alleviate symptoms associated with allergic rhinitis. Clinical trials have shown that it can reduce nasal congestion and other symptoms when administered as a nasal spray.

  • Clinical Findings : Research published in various medical journals indicates that DEC effectively reduces the need for rescue medications among patients suffering from seasonal allergies .

Analytical Chemistry

In analytical chemistry, DEC serves as a reference material for quality control and method development. Its stable chemical properties make it suitable for various analytical techniques, including chromatography.

  • Application Example : DEC is utilized in the calibration of instruments used for detecting allergens in food products, ensuring compliance with safety regulations .

Biological Research

DEC has been studied for its interactions with cellular processes, particularly in relation to immune responses. Its ability to inhibit mast cell activation has made it a subject of interest in immunological studies.

  • Research Insight : Studies have shown that DEC can modulate cytokine production in response to allergens, providing insights into its role in immune regulation .

Pharmaceutical Development

The pharmaceutical industry employs DEC in the formulation of various medications aimed at treating allergic conditions. Its properties as a mast cell stabilizer make it an essential component in developing antiallergic drugs.

  • Formulation Example : DEC is included in formulations designed to improve the delivery and efficacy of active ingredients in treating chronic respiratory diseases .

Production Standards

DEC is also used as a standard compound in industrial applications, particularly for ensuring consistency and quality in pharmaceutical manufacturing processes.

Application AreaSpecific UseOutcome
MedicalAsthma treatmentReduced frequency of attacks
Scientific ResearchReference materialImproved accuracy in analytical methods
IndustrialPharmaceutical formulationsEnhanced drug delivery systems

Comparison with Similar Compounds

Biological Activity

Diethyl cromoglycate (DEC), a compound with the molecular formula C₂₇H₂₄O₁₁, is primarily known for its role as a mast cell stabilizer. It is utilized in treating allergic conditions such as asthma and allergic rhinitis. This article explores the biological activity of DEC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

DEC's primary mechanism involves stabilizing mast cells, which are crucial in allergic responses. By preventing mast cell degranulation, DEC inhibits the release of inflammatory mediators like histamine and leukotrienes. This stabilization helps to mitigate symptoms associated with allergic reactions, including inflammation and bronchoconstriction.

Key Mechanisms:

  • Mast Cell Stabilization : DEC prevents the degranulation of mast cells, thereby reducing the release of histamines and other inflammatory substances.
  • Inhibition of Inflammatory Mediators : DEC has been shown to inhibit the release of slow-reacting substances of anaphylaxis, contributing to its therapeutic effects in allergic conditions.
  • Interaction with Cellular Components : Research indicates that DEC interacts with various cellular components involved in allergic responses, enhancing our understanding of mast cell function.

Therapeutic Applications

DEC is primarily used in the management of:

  • Asthma : It is effective as a preventive treatment for asthma, particularly in pediatric populations .
  • Allergic Rhinitis : DEC helps alleviate symptoms associated with hay fever and other allergic conditions.

Research Findings

Numerous studies have investigated the biological activity and efficacy of DEC. Here are some notable findings:

  • Efficacy in Asthma Management :
    • A systematic review indicated that while DEC provides some benefit in asthma management, its effectiveness compared to placebo remains inconclusive due to potential publication bias .
  • Cancer Research :
    • Recent studies have explored the anticancer potential of cromolyn (related to DEC) in colon cancer models. In vitro studies demonstrated significant suppression of cancer cell proliferation with IC50 values indicating effective dose-dependent activity .
  • Comparative Studies :
    • A comparison between DEC and other mast cell stabilizers like sodium cromoglycate reveals that DEC has unique properties that make it suitable for chronic management rather than acute symptom relief.

Case Studies

Several case studies highlight the clinical relevance of DEC:

  • A case study involving a 29-year-old man with pollen allergy demonstrated immediate adverse reactions treated effectively with DEC, showcasing its role in managing acute allergic responses .
  • In animal models, DEC has shown promise in reducing tumor volume in pancreatic cancer studies, suggesting potential applications beyond allergy treatment .

Data Table: Comparative Mechanisms and Effects

Compound NameMolecular FormulaMechanism of ActionUnique Features
This compoundC₂₇H₂₄O₁₁Mast cell stabilizationPrevents degranulation without antihistaminic effects
Sodium CromoglycateC₂₃H₁₆O₁₁Mast cell stabilizationMore commonly used clinically
KetotifenC₂₁H₂₂N₂O₂Antihistamine; mast cell stabilizerActs as a histamine receptor antagonist
OlopatadineC₂₁H₂₃N₃O₃Antihistamine; mast cell stabilizationDual action on H1 receptors and mast cells

Q & A

Q. What experimental models are recommended for studying the mast cell-stabilizing effects of diethyl cromoglycate?

Methodological Answer: Rat peritoneal mast cells are widely used to assess inhibition of histamine release via antigen challenge. Experimental protocols involve pre-incubating cells with this compound (10–100 µM) for 10–15 minutes before antigen exposure. Histamine release is quantified fluorometrically or via ELISA, with calcium influx measured using fluorescent dyes (e.g., Fura-2) . For airway models, allergen-induced bronchoconstriction in sensitized guinea pigs or murine asthma models can evaluate prophylactic efficacy .

Q. How is the pharmacokinetic profile of this compound assessed in preclinical studies?

Methodological Answer: After intratracheal or intravenous administration, plasma and tissue samples are collected at intervals (e.g., 15 min to 24 hrs). High-performance liquid chromatography (HPLC) with UV detection (λ = 238 nm) quantifies drug concentrations. Biliary and urinary excretion pathways are analyzed using radiolabeled (e.g., ¹⁴C) compounds, with fecal and urinary recovery rates calculated. Poor gastrointestinal absorption (<1% bioavailability) necessitates inhalation or localized delivery in clinical settings .

Q. What are validated analytical methods for quantifying this compound in formulations?

Methodological Answer: UV spectrophotometry (λ = 326 nm) provides rapid quantification in nasal sprays or inhalers, validated via linearity (5–50 µg/mL), precision (RSD <2%), and recovery (>98%) . For stability studies, reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:phosphate buffer, pH 3.0) ensures specificity, detecting degradation products under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How do contradictions in clinical trial data on sodium cromoglycate’s efficacy inform study design for this compound?

Methodological Answer: Systematic reviews of sodium cromoglycate trials reveal publication bias favoring small, positive studies . To mitigate this, future trials should:

  • Use double-blind, placebo-controlled crossover designs with standardized endpoints (e.g., symptom-free days, FEV₁).
  • Pre-register protocols (e.g., ClinicalTrials.gov ) and include sensitivity analyses for publication bias (e.g., funnel plots, Egger’s test).
  • Stratify participants by asthma phenotype (e.g., extrinsic vs. intrinsic) to identify responsive subgroups .

Q. What mechanisms explain this compound’s efficacy beyond mast cell stabilization?

Methodological Answer: Emerging evidence suggests modulation of chloride ion channels (e.g., TMEM16A) in airway epithelial cells, reducing hyperresponsiveness to osmotic stimuli (e.g., hypertonic saline). Electrophysiological patch-clamp assays on human bronchial epithelial cells can validate this. Additionally, this compound inhibits neutrophil chemotaxis in vitro (Boyden chamber assays, IL-8/C5a chemoattractants), suggesting anti-inflammatory effects independent of mast cells .

Q. How does bronchoconstriction alter the pulmonary deposition and efficacy of inhaled this compound?

Methodological Answer: Methacholine-induced bronchoconstriction increases central:peripheral (C:P) deposition ratios by 2.8-fold, measured via technetium-99m-labeled aerosol scans. Despite reduced peripheral penetration, plasma pharmacokinetics (Cₘₐₓ, AUC) remain unchanged, implying systemic absorption is dose-dependent rather than site-specific. Researchers should pre-treat subjects with short-acting β₂-agonists (e.g., salbutamol) before administering cromoglycate in obstructive airway studies .

Q. What synergistic effects occur when combining this compound with inhaled corticosteroids?

Methodological Answer: Co-administration with budesonide (1,000 µg/day) enhances protection against hypertonic saline-induced bronchoconstriction, reducing sensitivity (PD₂₀) by 16-fold and reactivity (dose-response slope) by 42-fold vs. monotherapy. Study designs should include staggered dosing (e.g., cromoglycate 30 min pre-challenge) and parallel-group comparisons to isolate additive effects. Mechanistic studies on glucocorticoid receptor (GR)-mediated chloride channel regulation are warranted .

Data Contradiction Analysis

Q. Why do subjective symptom improvements in asthma trials poorly correlate with spirometric metrics?

Methodological Answer: Discrepancies arise from cromoglycate’s preferential inhibition of late-phase inflammatory mediators (e.g., leukotrienes) versus acute bronchoconstriction. Researchers should supplement FEV₁/peak flow metrics with patient diaries, fractional exhaled nitric oxide (FeNO), and sputum eosinophil counts to capture anti-inflammatory effects. Blinded, centralized adjudication of symptom scores reduces observer bias .

Methodological Tables

Table 1. Key Pharmacokinetic Parameters of this compound

RouteTₘₐₓ (min)Cₘₐₓ (ng/mL)t₁/₂ (min)Excretion (Urine:Faeces)
Inhalation159.2812% : 84%
Intravenous51202050% : 50%
Oral600.5N/A0.4% : 83%
Data from

Table 2. Recommended Dosing Protocols for Preclinical Studies

ModelDose (mg/kg)FrequencyEndpoint Measurement
Rat Mast Cell0.1–1.0SingleHistamine Inhibition
Guinea Pig Asthma10–20Daily × 7Bronchoalveolar Lavage Cytokines
Human Bronchial Epithelium10 µMPre-treatment (30 min)Chloride Current (Patch-Clamp)

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl cromoglycate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.